molecular formula C10H16N2O2 B8049050 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one

5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one

Cat. No.: B8049050
M. Wt: 196.25 g/mol
InChI Key: ZMCVBATXWKPWOV-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one (CAS 2060019-87-4) is a chemical compound of significant interest in medicinal chemistry research, particularly within the fields of cardiovascular diseases and oncology. This derivative features the pyridazin-3(2H)-one scaffold, a six-membered heterocyclic structure known for its diverse biological activities and its presence in many pharmacologically active agents . The core scaffold's ability to interact with multiple biological targets, such as various enzymes and receptors, makes it a valuable template for developing novel therapeutic candidates . Research into pyridazinone derivatives has highlighted their potential as vasodilators for the management of hypertension and other cardiovascular conditions, as well as their promising anti-proliferative effects in targeted cancer therapy . The association between cardiovascular diseases and cancer incidence, a field known as reverse cardio-oncology, further underscores the value of investigating compounds like this compound, which may offer insights into agents with dual activity . Furthermore, recent studies on structurally similar 5-alkyl-pyridazin-3(2H)-one scaffolds have demonstrated considerable antibacterial activity against challenging Gram-negative pathogens such as Klebsiella pneumoniae , indicating a potential broader application in infectious disease research . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 2060019-87-4 Molecular Formula: C 10 H 16 N 2 O 2 Molecular Weight: 196.25 g/mol

Properties

IUPAC Name

5-methoxy-2-pentan-3-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-8(5-2)12-10(13)6-9(14-3)7-11-12/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCVBATXWKPWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=O)C=C(C=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews existing literature on the compound, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridazine ring substituted with a methoxy group and a pentan-3-yl chain. Its molecular formula is C12_{12}H17_{17}N3_{3}O, with a molecular weight of approximately 219.29 g/mol.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Compounds in the pyridazine class have shown potential antimicrobial effects against various pathogens. For instance, studies have demonstrated that derivatives exhibit bactericidal and fungicidal properties, with minimum inhibitory concentrations (MICs) varying based on structural modifications .
  • Antiviral Properties : Some pyridazine derivatives have been evaluated for antiviral activity, particularly against viruses like SARS-CoV-2. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
  • Cytotoxic Effects : Certain studies have indicated that pyridazine derivatives can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

A study conducted by Alnassar et al. (2021) synthesized several pyridazine derivatives, including variations of this compound, which were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results showed promising antimicrobial activity with MIC values ranging from 2 to 32 µg/mL depending on the specific pathogen and structural variations .

CompoundPathogenMIC (µg/mL)
5-Methoxy derivativeStaphylococcus aureus4
5-Methoxy derivativeEscherichia coli8
5-Methoxy derivativeCandida albicans16

Antiviral Activity

In the context of antiviral research, a review highlighted the efficacy of pyridazine derivatives against influenza and coronaviruses. The specific mechanism involves blocking viral RNA synthesis and inhibiting viral proteases, which are critical for viral replication .

Cytotoxicity in Cancer Research

A notable study explored the cytotoxic effects of various pyridazine compounds on human cancer cell lines, including breast and lung cancer cells. The findings indicated that certain modifications to the pyridazine structure enhanced cytotoxicity significantly, with IC50 values ranging from 10 to 50 µM for different cell lines .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

The following comparison focuses on structural analogs, synthetic methodologies, biological activities, and physicochemical properties.

Structural Features and Substituent Effects

Pyridazinone derivatives differ in substituent patterns, which critically influence their reactivity, solubility, and bioactivity. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Structural Differences vs. Target Compound Reference
5-Methoxy-2-methyl-6-(2-phenoxyphenyl)pyridazin-3(2H)-one Methoxy (5), methyl (2), phenoxyphenyl (6) C₁₈H₁₆N₂O₃ Bulky phenoxyphenyl at C6; methyl vs. pentan-3-yl at C2
4-Chloro-2-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-7-yl)amino]pyridazin-3(2H)-one Chloro (4), methyl (2), tetrahydroisoquinolinyl (5) C₁₄H₁₅ClN₄O Chlorine at C4; aromatic amine at C5
5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one Hydroxy (5), 4-methoxybenzyl (2), CF₃ (4) C₁₃H₁₁F₃N₂O₃ Hydroxy vs. methoxy at C5; CF₃ at C4
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one Dichloro (4,5), hydroxymethyl (2) C₅H₄Cl₂N₂O₂ Dichlorination; hydroxymethyl vs. pentan-3-yl at C2

Key Observations :

  • Position 2 : The pentan-3-yl group in the target compound provides steric bulk and lipophilicity compared to smaller substituents (e.g., methyl in or hydroxymethyl in ). This may enhance membrane permeability in biological systems.
  • Position 5 : Methoxy groups (as in the target compound) generally improve metabolic stability compared to hydroxy groups (e.g., ), which are prone to glucuronidation.

Key Observations :

  • Ultrasound-assisted synthesis (e.g., ) offers greener and more efficient routes compared to traditional reflux methods used for compounds like .

Key Observations :

  • Methoxy and alkyl groups (as in the target compound) are associated with agrochemical efficacy due to increased lipophilicity and stability .
  • Fluorinated derivatives (e.g., ) prioritize pharmaceutical applications, leveraging electronegative substituents for target binding.
Physicochemical Properties

A comparison of key properties:

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability Reference
5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one ~250 (estimated) ~2.5 Moderate (DMSO) Stable at RT -
5-Methoxy-2-methyl-6-(2-phenoxyphenyl) 300.23 3.8 Low Photodegradable
4,5-Dichloro-2-(hydroxymethyl) 195.00 1.2 High (aqueous) Hydrolytically sensitive

Key Observations :

  • The target compound’s pentan-3-yl group likely increases LogP compared to hydroxymethyl analogs (e.g., ), balancing solubility and permeability.
  • Bulky aryl substituents (e.g., ) reduce solubility but improve photostability.

Q & A

Q. What are the key synthetic pathways for synthesizing 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one?

The synthesis of pyridazinone derivatives typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Cyclization : A pyridazine ring can be formed via cyclocondensation of hydrazines with diketones or via [3+3] cycloaddition reactions under acidic or basic conditions.
  • Substituent Introduction : The pentan-3-yl and methoxy groups are introduced through alkylation or nucleophilic substitution. Ethanol or dimethylformamide (DMF) are common solvents, with catalysts like potassium carbonate enhancing reaction rates .
  • Purification : Column chromatography or recrystallization is often employed to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and molecular symmetry. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles, as demonstrated in analogous pyridazinone structures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during cyclization?

Low yields in cyclization often stem from competing side reactions or poor regioselectivity. Strategies include:

  • Temperature Control : Maintaining 60–80°C reduces byproduct formation while promoting ring closure .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Lewis acids like ZnCl2_2 or Ce(SO4_4)2_2 improve reaction efficiency .

Q. How should contradictory biological activity data be analyzed?

Discrepancies in bioactivity may arise from variations in:

  • Purity : Impurities (>5%) can skew results; HPLC or GC-MS ensures compound integrity .
  • Structural Confirmation : X-ray crystallography or computational docking (e.g., DFT) validates active conformers .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .

Q. What computational methods are suitable for predicting the compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Models electron distribution and reactive sites (e.g., nucleophilic pyridazine N-atoms) .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions, identifying binding motifs for targeted bioactivity .

Data Contradiction and Methodological Challenges

Q. How can regioselectivity issues in alkylation steps be resolved?

Regioselectivity challenges arise when multiple reactive sites exist. Solutions include:

  • Protecting Groups : Temporarily block reactive positions (e.g., methoxy) during alkylation .
  • Steric Control : Bulky reagents favor substitution at less hindered positions (e.g., pentan-3-yl vs. methyl groups) .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity?

  • Conformational Sampling : Use MD simulations to account for flexible binding modes.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations .
  • Experimental Validation : Combine in vitro assays (e.g., enzyme inhibition) with structural data .

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